molecular formula C13H17N5O2 B162851 Cipamfylline CAS No. 132210-43-6

Cipamfylline

Cat. No. B162851
CAS RN: 132210-43-6
M. Wt: 275.31 g/mol
InChI Key: KSPYMJJKQMWWNB-UHFFFAOYSA-N
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Mechanism of Action

Cipamfylline exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE-4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, this compound increases intracellular cAMP levels, leading to the suppression of cytokine secretion and modulation of inflammatory responses . This mechanism makes this compound effective in reducing inflammation and immune responses.

Future Directions

Cipamfylline has at least three polymorphs, two of which exhibit needle-like habits. This can cause problems in pharmaceutical development as tableting, filtering, and flow properties are not optimal . Therefore, future research could focus on controlling the crystal morphology of this compound to improve these properties .

Biochemical Analysis

Biochemical Properties

Cipamfylline is a PDE4 inhibitor . It has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 . This interaction with PDE4A4 and p62 suggests that this compound may play a role in modulating cellular signaling pathways and biochemical reactions involving these proteins.

Cellular Effects

The cellular effects of this compound have been studied in the context of irritant contact dermatitis . In a study comparing the effects of this compound with a strong corticosteroid and a placebo, this compound showed a significant reduction in the Total Severity Score . Its effect was less than that of the corticosteroid .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its inhibition of PDE4 . PDE4 is an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cell signaling pathways . By inhibiting PDE4, this compound may influence cellular processes such as cell signaling, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It is generally understood that the effects of PDE4 inhibitors can vary with different dosages .

Metabolic Pathways

As a PDE4 inhibitor, this compound likely interacts with enzymes involved in the cAMP signaling pathway .

Transport and Distribution

It is known that many drugs are transported and distributed within cells and tissues via specific transport proteins .

Subcellular Localization

Given its role as a PDE4 inhibitor, it is likely that this compound localizes to areas of the cell where PDE4 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 8-chlorotheophylline with cyclopropylmethylamine under specific conditions to yield cipamfylline . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cipamfylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the amino group or the cyclopropylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .

Comparison with Similar Compounds

Cipamfylline is unique among PDE-4 inhibitors due to its specific chemical structure and selectivity. Similar compounds include:

Compared to these compounds, this compound has shown potential in treating inflammatory skin conditions with fewer side effects .

properties

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157437
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132210-43-6
Record name Cipamfylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132210-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipamfylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CIPAMFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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